(Iodoethynyl)triisopropylsilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

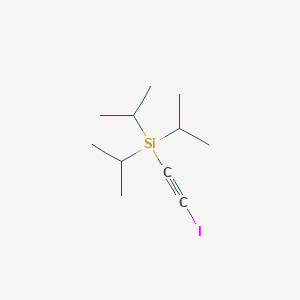

(Iodoethynyl)triisopropylsilane is an organosilicon compound with the molecular formula C11H21ISi It is characterized by the presence of an iodoethynyl group attached to a triisopropylsilane moiety

准备方法

Synthetic Routes and Reaction Conditions: (Iodoethynyl)triisopropylsilane can be synthesized through the reaction of triisopropylsilylacetylene with iodine in the presence of a base. The reaction typically proceeds as follows:

Starting Materials: Triisopropylsilylacetylene and iodine.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. A base such as potassium carbonate is used to facilitate the reaction.

Procedure: Triisopropylsilylacetylene is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and iodine is added slowly. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes the use of larger reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: (Iodoethynyl)triisopropylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form triisopropylsilylacetylene.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, copper(I) iodide, and bases like triethylamine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used.

Coupling Reactions: Formation of new carbon-carbon bonds, leading to various substituted alkynes.

Reduction Reactions: Triisopropylsilylacetylene.

科学研究应用

Organic Synthesis

Alkynylation Reactions

(Iodoethynyl)triisopropylsilane is primarily used as a reagent in alkynylation reactions. It has been employed in palladium-catalyzed cross-coupling reactions, demonstrating good yields for the synthesis of complex organic molecules. For instance, a study highlighted its use in the synthesis of D-π-A systems, where it facilitated the formation of conjugated compounds with enhanced electronic properties .

Direct Alkynylation of Aromatics

Recent advancements have shown that this compound can effectively participate in the direct alkynylation of thiophenes and other heteroaromatics. This method involves a cooperative activation mechanism using gold catalysts and Brønsted acids, yielding high product quantities under mild conditions .

Photophysical Properties

This compound has been studied for its photophysical properties, particularly in the context of materials that exhibit unique light absorption and emission characteristics. The compound's structural features contribute to its potential use in developing organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to form stable complexes with various metals enhances its applicability in electronic materials .

Material Science

In material science, this compound serves as a precursor for synthesizing silicon-containing polymers and nanocomposites. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. The compound's reactivity allows for the functionalization of surfaces, which is crucial for creating advanced materials with tailored properties .

Case Studies

Case Study 1: Alkynylation of Thiophenes

A recent study reported the successful alkynylation of thiophenes using this compound under optimized conditions. The reaction yielded oligothiophenes with significant electronic delocalization, enhancing their conductivity and optical properties. The results indicated that varying the solvent and catalyst concentration could lead to improved yields .

Case Study 2: Synthesis of D-π-A Systems

In another research effort, this compound was utilized in synthesizing D-π-A systems through palladium-catalyzed reactions. The resulting compounds exhibited desirable photophysical characteristics, making them suitable candidates for organic solar cells. The study emphasized the importance of optimizing reaction conditions to achieve high yields and purity .

Data Table: Summary of Key Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Alkynylation reactions | Good yields in palladium-catalyzed reactions |

| Direct Alkynylation | Alkynylation of heteroaromatics | High product yields using gold catalysts |

| Photophysical Properties | Use in OLEDs and photovoltaic devices | Enhanced light absorption and emission |

| Material Science | Precursor for silicon-containing polymers | Improved mechanical properties and thermal stability |

作用机制

The mechanism of action of (Iodoethynyl)triisopropylsilane primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The iodoethynyl group is highly reactive, allowing for the formation of new bonds through substitution or coupling. The triisopropylsilane moiety provides steric protection, influencing the selectivity and outcome of reactions.

相似化合物的比较

Triisopropylsilylacetylene: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.

(Trimethylsilyl)ethynyl iodide: Similar structure but with trimethylsilyl instead of triisopropylsilyl, leading to different steric and electronic properties.

Uniqueness: (Iodoethynyl)triisopropylsilane is unique due to the combination of the reactive iodoethynyl group and the bulky triisopropylsilane moiety. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with other reagents.

生物活性

(Iodoethynyl)triisopropylsilane is a silane compound characterized by its unique structure, which includes an iodoethynyl group attached to a triisopropylsilane backbone. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities. This article aims to provide an extensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21I with a molecular weight of approximately 292.21 g/mol. The compound features:

- Iodoethynyl group : This moiety is known for its reactivity in nucleophilic substitution reactions.

- Triisopropylsilane : This part of the molecule enhances solubility and stability in various solvents.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its reactivity and potential applications in medicinal chemistry. Key areas of activity include:

- Anticancer Properties : Preliminary studies indicate that derivatives of iodoalkynes exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Compounds containing iodoalkyne functionalities have shown promise as antimicrobial agents.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of iodoalkyne derivatives, including this compound. The results demonstrated significant cytotoxic effects against several human cancer cell lines, including breast and lung cancer cells. The mechanism was hypothesized to involve the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Effects

Research on the antimicrobial properties of iodoalkynes indicated that this compound could inhibit the growth of Gram-positive bacteria. The study utilized a disk diffusion method to assess antibacterial activity, revealing that the compound showed effective inhibition zones against Staphylococcus aureus and Bacillus subtilis.

Table 2: Case Study Results

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | Cytotoxicity assays | Induced apoptosis in cancer cell lines |

| Antimicrobial Effects | Disk diffusion method | Inhibition of Gram-positive bacteria |

Mechanistic Insights

The biological activities attributed to this compound can be explained through its chemical reactivity. The presence of the iodo group enhances electrophilicity, allowing for interactions with nucleophiles in biological systems. This feature is crucial for its potential as a therapeutic agent.

Proposed Mechanism for Anticancer Activity

The anticancer mechanism may involve:

- Formation of Reactive Intermediates : The compound can form reactive species that interact with cellular macromolecules.

- Induction of Oxidative Stress : This leads to cellular damage and apoptosis in cancer cells.

Proposed Mechanism for Antimicrobial Activity

For antimicrobial effects, the proposed mechanism includes:

- Disruption of Bacterial Cell Membranes : The lipophilic nature of triisopropylsilane may facilitate membrane penetration.

- Inhibition of Key Enzymatic Pathways : Interference with bacterial metabolic processes can lead to cell death.

属性

IUPAC Name |

2-iodoethynyl-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ISi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUSARJAXABPTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CI)(C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ISi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。